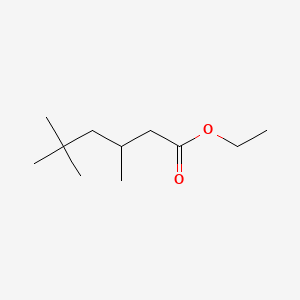

Ethyl 3,5,5-trimethylhexanoate

Description

Contextualization within Branched-Chain Ester Chemistry

Ethyl 3,5,5-trimethylhexanoate belongs to the broad class of compounds known as branched-chain esters. The molecular structure of these esters, characterized by non-linear alkyl chains, significantly influences their physical and chemical properties, distinguishing them from their straight-chain counterparts. This branching is responsible for the unique odors of many esters, making them valuable in the flavor and fragrance industries. ontosight.ai

In nature, branched-chain esters are significant contributors to the aroma profiles of fruits. Research has shown that the biosynthesis of these esters in ripening fruits, such as apples and bananas, is directly linked to the metabolism of branched-chain amino acids. acs.org

Beyond flavors and fragrances, branched-chain esters have found applications in other industrial fields. For instance, esters derived from branched-chain acids are utilized as base fluids for synthetic lubricants. acs.org Furthermore, modern research explores the incorporation of branched alkyl ester side chains into polymers to modify their properties for advanced applications, such as in organic thin-film transistors. rsc.org There is also growing interest in using metabolically engineered microorganisms, like Saccharomyces cerevisiae, for the sustainable production of various medium branched-chain esters. nih.gov

Historical Trajectory of Research on 3,5,5-Trimethylhexanoic Acid Derivatives

The research history of this compound is intrinsically linked to its parent carboxylic acid, 3,5,5-trimethylhexanoic acid. This acid is the principal component, comprising approximately 90%, of the industrial chemical known as isononanoic acid. google.com

The commercial production of 3,5,5-trimethylhexanoic acid emerged from the petrochemical industry in the mid-20th century. atamanchemicals.com The synthesis route involves the hydroformylation (oxo-synthesis) of diisobutylene, followed by the oxidation of the resulting aldehyde to produce the carboxylic acid. google.comchinesechemsoc.org Foundational work on the synthesis of branched-chain carboxylic acid derivatives was documented in industrial chemistry literature as early as the 1940s and 1950s. google.com

While the methyl and ethyl esters of 3,5,5-trimethylhexanoic acid were known to the scientific community for a considerable time, their potential use as fragrance ingredients was not described until later. google.com A German patent filed in 1977 detailed the use of 3,5,5-trimethylhexanoic acid esters, including the ethyl ester, as fragrances, noting their ability to be mixed with other aromatic substances to create new compositions. google.com Over time, the derivatives of 3,5,5-trimethylhexanoic acid have been developed for various uses, including roles as plasticizers and components in synthetic lubricants for the aviation and refrigeration sectors. atamanchemicals.com

Current Research Significance and Future Directions in Chemical Science

The current research significance of this compound remains centered on its application in the fragrance industry. nih.gov Studies focus on its use in fragrance compositions, where it can be incorporated in amounts ranging from 1 to 50 percent by weight of the total mixture. google.com Analytical methods, such as reverse-phase high-performance liquid chromatography (HPLC), have been developed for its separation and analysis, which is also suitable for pharmacokinetics studies. sielc.com

Future research directions are likely to follow broader trends in chemical science. In the area of synthesis, there is a continuous drive towards "green chemistry" principles, focusing on developing more efficient and environmentally benign production methods. This includes the use of biocatalysis and engineered microorganisms to produce branched-chain esters, which could offer a more sustainable alternative to traditional chemical synthesis. nih.gov

In materials science, the unique properties imparted by branched structures continue to be an area of exploration. Research into new polymers incorporating branched ester side chains for specific electronic or physical properties is an active field. rsc.org Furthermore, derivatives of the parent acid, 3,5,5-trimethylhexanoic acid, are being investigated for specialized applications, such as in the formulation of high-performance lubricants and agrochemicals. atamanchemicals.comdntb.gov.ua

Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂O₂ | ontosight.aicymitquimica.comchembk.comechemi.com |

| Molecular Weight | ~186.30 g/mol | ontosight.aicymitquimica.com |

| Appearance | Colorless liquid | ontosight.aithegoodscentscompany.com |

| Odor | Fruity | ontosight.ai |

Physical Properties of this compound

| Property | Value | Source(s) |

| Density | ~0.86 g/cm³ | ontosight.aichembk.com |

| Boiling Point | 220-230 °C (at 1 atm) | ontosight.ai |

| 83-85 °C (at 16 mmHg) | thegoodscentscompany.com | |

| Refractive Index | 1.418 - 1.422 (at 20 °C) | thegoodscentscompany.com |

| Flash Point | ~75 °C | thegoodscentscompany.com |

Structure

3D Structure

Properties

CAS No. |

67707-75-9 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

ethyl 3,5,5-trimethylhexanoate |

InChI |

InChI=1S/C11H22O2/c1-6-13-10(12)7-9(2)8-11(3,4)5/h9H,6-8H2,1-5H3 |

InChI Key |

NMZMQQBBZRGLPJ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC(C)CC(C)(C)C |

Canonical SMILES |

CCOC(=O)CC(C)CC(C)(C)C |

Other CAS No. |

67707-75-9 |

Origin of Product |

United States |

Synthetic Methodologies and Process Innovation for Ethyl 3,5,5 Trimethylhexanoate

Conventional Esterification Routes and Optimization

Conventional methods for synthesizing Ethyl 3,5,5-trimethylhexanoate primarily rely on direct esterification and transesterification, which are well-established in industrial chemical production.

Acid-Catalyzed Esterification Approaches (e.g., Sulfuric Acid, Hydrochloric Acid)

The most common industrial method for producing branched esters like this compound is the direct esterification of the corresponding carboxylic acid with an alcohol. In this case, 3,5,5-trimethylhexanoic acid is reacted with ethanol (B145695) in the presence of a strong acid catalyst. vulcanchem.com Catalysts such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

The reaction is generally carried out under reflux conditions, with temperatures ranging from 100 to 140°C, to drive the reaction towards completion by removing the water formed as a byproduct. One reported synthesis via acid-catalyzed esterification of 3,5,5-trimethylhexanoic acid and the corresponding alcohol achieves a yield of approximately 88%. Optimization of this process involves controlling temperature and reaction time to minimize side reactions like the dehydration of alcohols. The amount of catalyst used can be a critical parameter, with concentrations typically ranging from 0.01% to 0.5% by weight of the reaction mixture. google.com In some protocols, an excess of the carboxylic acid reactant can itself serve as a catalyst, potentially eliminating the need for a separate strong acid. google.com

Table 1: Parameters for Acid-Catalyzed Esterification

| Parameter | Typical Condition | Reference |

|---|---|---|

| Reactants | 3,5,5-trimethylhexanoic acid and ethanol | vulcanchem.com |

| Catalysts | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | |

| Temperature | 100-140°C (Reflux) | |

| Reported Yield | ~88% | |

| Catalyst Concentration | 0.01% - 0.5% (by weight) | google.com |

Transesterification Processes for Ester Synthesis

Transesterification is an alternative route where an existing ester is reacted with an alcohol to form a new ester. This process is particularly relevant in the context of producing ethyl esters from other esters, such as methyl esters derived from oils. nih.gov For instance, the enzymatic synthesis of ethyl esters from waste oil has been demonstrated using various lipases in a continuous reactor system. nih.gov

The process involves the exchange of the alkoxy group of an ester. While specific examples for this compound are less common in literature than direct esterification, the principles are widely applied. For example, in a related process, the alcoholysis of ethyl-3-acetoxybutyrate with ethanol, catalyzed by an immobilized lipase (B570770), is used to produce a different chiral ester, demonstrating the feasibility of alcohol exchange. researchgate.net This method is often catalyzed by acids or bases, but enzymatic catalysts are increasingly favored for their specificity and milder reaction conditions. researchgate.netijcce.ac.ir

Advanced and Sustainable Synthetic Pathways

Innovations in chemical synthesis have led to the development of more advanced and sustainable methods for producing this compound, focusing on efficiency, atom economy, and reduced environmental impact.

Hydroformylation-Oxidation-Esterification Route from Diisobutylene

A significant multi-step pathway to this compound begins with diisobutylene, a readily available olefin feedstock. googleapis.com The first step is the hydroformylation (or oxo reaction) of diisobutylene, which involves reacting it with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce 3,5,5-trimethylhexanal. google.comgoogle.com This reaction is typically performed under mild temperature (60-150°C) and pressure (0.5-6 MPa) conditions using a homogeneous catalytic system, often based on rhodium or cobalt complexes with phosphine (B1218219) ligands to enhance activity and selectivity. google.com

Table 2: Key Parameters in the Hydroformylation-Oxidation-Esterification Route

| Process Step | Key Parameters | Reference |

|---|---|---|

| Hydroformylation | Starting Material: Diisobutylene; Catalyst: Rhodium or Cobalt complexes; Conditions: 60-150°C, 0.5-6 MPa | google.com |

| Oxidation | Reactant: 3,5,5-trimethylhexanal; Oxidant: Air/Oxygen | googleapis.comgoogle.com |

| Esterification | Reactants: 3,5,5-trimethylhexanoic acid, Ethanol; Catalyst: Strong acid | google.com |

| Overall Yield | ~97% (for the acid production and subsequent esterification) |

Enzymatic and Biocatalytic Synthesis Utilizing Lipases

The use of enzymes, particularly lipases, as catalysts for ester synthesis represents a significant advancement in green chemistry. mdpi.com Lipases can catalyze esterification reactions under mild conditions, often with high selectivity and minimal byproduct formation. mdpi.com Research has shown that the enzymatic esterification of 3,5,5-trimethylhexanoic acid yields excellent results with a majority of tested lipases, including variants of Candida antarctica lipase B (CALB), which is often used in its immobilized form as Novozym® 435. mdpi.comnih.gov

This high efficiency is noteworthy because the structure of the carboxylic acid is critical; other branched acids like 2-ethylhexanoic acid show lower reactivity with the same enzymes. nih.gov Enzymatic synthesis can be performed in solvent-free media, which simplifies product purification and reduces environmental impact. researchgate.net For example, using Novozym® 435 in a solvent-free system at 70-80°C can lead to conversions as high as 97-99%. researchgate.net The high cost of industrial enzymes is a factor, but their reusability and high efficiency can make the process economically viable. ijcce.ac.irresearchgate.net

Table 3: Lipase-Catalyzed Synthesis of Branched Esters

| Parameter | Details | Reference |

|---|---|---|

| Substrate Suitability | Excellent results for 3,5,5-trimethylhexanoic acid | mdpi.comnih.gov |

| Common Enzyme | Candida antarctica Lipase B (CALB), e.g., Novozym® 435 | nih.govresearchgate.net |

| Reaction Medium | Solvent-free systems are highly effective | researchgate.net |

| Temperature | 70-80°C | researchgate.net |

| Conversion Rate | Up to 99% | ijcce.ac.irresearchgate.net |

Solvent-Free and Catalyst-Free Esterification Methodologies

To further enhance the sustainability of ester production, methodologies that eliminate both solvents and catalysts are being explored. Recent research has demonstrated that multibranched aliphatic esters can be synthesized through the direct reaction of a carboxylic acid and an alcohol at moderate temperatures (120–150°C) without any added catalyst. This approach avoids issues with catalyst residues, which can cause coloration and require complex purification steps.

Esterification can also proceed without a catalyst at higher temperatures, such as 270-275°C, though this may not be suitable for all substrates. google.com The use of microwave irradiation is another technique that can accelerate reactions in solvent-free conditions, offering a green alternative to conventional heating. cem.com Enzymatic routes are also frequently performed in solvent-free, or "neat," systems, where the liquid reactants themselves form the reaction medium. researchgate.netresearchgate.net The primary advantages of these methods are simplified purification, reduced waste, and a lower environmental footprint. researchgate.net

Advanced Analytical Characterization Techniques for Ethyl 3,5,5 Trimethylhexanoate

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating Ethyl 3,5,5-trimethylhexanoate from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment.

Gas Chromatography (GC) with Flame Ionization Detection (FID) for Reaction Monitoring and Purity

Gas chromatography is a primary technique for analyzing volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity and robustness for quantitative analysis. The methodology is well-suited for determining the purity of the final product and for monitoring the progress of the esterification reaction. researchgate.net

The analysis involves injecting a small sample volume into a heated port, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. nih.gov The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls. For fatty acid ethyl esters (FAEEs), columns with a non-polar or mid-polarity stationary phase, such as those based on polysiloxane (e.g., 5% diphenyl/95% dimethyl polysiloxane), are commonly used. mdpi.com

The purity is determined by integrating the peak areas in the resulting chromatogram. The percentage purity is calculated from the ratio of the peak area of this compound to the total area of all peaks. researchgate.net The use of an internal standard, a compound added in a known concentration to both calibration standards and samples, allows for more precise quantification by correcting for variations in injection volume. researchgate.net

Table 1: Typical GC-FID Parameters for Ethyl Ester Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | Capillary, 15-30 m length, 0.25-0.32 mm ID | Provides high-resolution separation of volatile compounds. |

| Stationary Phase | e.g., TG-5SILMS, DB-23 (polysiloxane-based) | Separation based on boiling point and polarity. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

| Injector | Split/Splitless, 250 °C | Vaporizes the sample for introduction to the column. |

| Oven Program | Temperature gradient (e.g., 80°C to 335°C) | Separates compounds based on boiling points. mdpi.com |

| Detector | Flame Ionization Detector (FID), 270-300 °C | Detects and quantifies carbon-containing compounds. |

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Impurity Isolation

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for analyzing less volatile impurities or for isolating them for structural elucidation. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for esters.

In a typical RP-HPLC setup, this compound is separated on a non-polar stationary phase (e.g., C18 or a specialized phase like Newcrom R1) with a polar mobile phase. tandfonline.com A common mobile phase is a mixture of acetonitrile (B52724) and water with a small amount of acid, such as phosphoric or formic acid, to ensure sharp peak shapes. tandfonline.com The method is highly scalable; analytical-scale separations can be transferred to preparative-scale columns to isolate milligrams to grams of specific impurities. aocs.org These isolated impurities can then be characterized using spectroscopic methods.

Table 2: Example HPLC Method for this compound Analysis

| Parameter | Condition | Reference |

| Column | Newcrom R1 (Reversed-Phase) | tandfonline.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | tandfonline.com |

| Mode | Isocratic or Gradient | Method Dependent |

| Detection | UV (if chromophore present), ELSD, or MS | General Practice |

| Application | Purity analysis and preparative isolation of impurities. | tandfonline.com |

Chiral Chromatography for Enantiomeric Purity Determination (if applicable)

This compound possesses a chiral center at the carbon in the third position of the hexanoate (B1226103) chain. This means it can exist as two non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different biological activities, determining the enantiomeric purity is critical in many applications. tandfonline.com

The separation of these enantiomers requires a chiral environment, which is achieved using chiral chromatography. This can be performed using either GC or HPLC.

Direct Chiral Chromatography : This is the most common approach and involves the use of a Chiral Stationary Phase (CSP). In GC, CSPs are often based on cyclodextrin (B1172386) derivatives. mdpi.com For HPLC, a wide variety of CSPs are available, including Pirkle-type phases, polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives), and protein-based columns. aocs.org The enantiomers interact differently with the chiral phase, leading to different retention times and thus separation.

Indirect Chiral Chromatography : In this method, the enantiomeric mixture is reacted with a pure chiral derivatizing agent to form a pair of diastereomers. tandfonline.com These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column. tandfonline.comtandfonline.com After separation, the identity of each peak can be confirmed.

While specific chiral separation methods for this compound are not widely published, the principles of chiral chromatography are directly applicable and would be the definitive method for assessing its enantiomeric composition. nih.gov

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide a wealth of information.

¹H NMR: The ¹H NMR spectrum gives information on the number of different types of protons, the number of protons of each type (via integration), and the number of neighboring protons (via splitting patterns). For this compound, the spectrum would show distinct signals for the ethyl group (a quartet for the -O-CH₂- and a triplet for the -CH₃), a large singlet for the nine equivalent protons of the tert-butyl group, a doublet for the methyl group at the C3 position, and a series of complex multiplets for the methylene (B1212753) protons in the main chain. orgchemboulder.comyoutube.com

¹³C NMR: The ¹³C NMR spectrum shows the number of non-equivalent carbon atoms in the molecule. For this compound, 11 distinct signals would be expected, corresponding to each carbon atom in its unique electronic environment. Key signals include the carbonyl carbon (~173 ppm), the ester methylene carbon (-O-CH₂) (~60 ppm), and the various aliphatic carbons. ilps.org

Table 3: Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR

| Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| tert-Butyl (-C(CH₃)₃) | ~0.90 | Singlet (s) | 9H |

| C3-Methyl (-CH(CH₃)-) | ~0.95 | Doublet (d) | 3H |

| Ethyl (-OCH₂CH₃) | ~1.25 | Triplet (t) | 3H |

| C4-Methylene (-CH₂C(CH₃)₃) | ~1.1-1.3 | Multiplet (m) | 2H |

| C2-Methylene (-CH₂COO-) | ~2.1-2.3 | Multiplet (m) | 2H |

| C3-Methine (-CH(CH₃)-) | ~1.8-2.0 | Multiplet (m) | 1H |

| Ethyl (-OCH₂CH₃) | ~4.10 | Quartet (q) | 2H |

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~173 |

| -OCH₂- | ~60 |

| C5 | ~51 |

| C2 | ~44 |

| C3 | ~31 |

| C(CH₃)₃ (quaternary) | ~30 |

| C(CH₃)₃ (methyls) | ~29 |

| C4 | ~27 |

| C3-CH₃ | ~22 |

Note: Predicted values are based on data for similar structures and general chemical shift ranges. orgchemboulder.comoregonstate.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are excellent for identifying the functional groups present in a molecule. nih.gov Both techniques probe the vibrations of chemical bonds, but they operate on different principles: IR spectroscopy measures the absorption of light due to changes in a bond's dipole moment, while Raman spectroscopy measures light scattering due to changes in a bond's polarizability.

For this compound, the most prominent feature in the IR spectrum is the very strong and sharp absorption band corresponding to the ester carbonyl (C=O) stretch. spectroscopyonline.com Another key feature is the presence of two distinct C-O stretching bands. Together with the C=O stretch, these three intense peaks are characteristic of saturated esters. spectroscopyonline.comorgchemboulder.com Raman spectroscopy is particularly useful for observing the C-C backbone and symmetric vibrations.

Table 4: Key Vibrational Frequencies for this compound

| Vibration | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong | Medium-Strong |

| C=O Stretch (Ester) | 1735 - 1750 | Very Strong | Weak-Medium |

| C-H Bend | 1350 - 1470 | Medium | Medium |

| C-C-O Stretch (asymmetric) | 1160 - 1210 | Strong | Weak |

| O-C-C Stretch (symmetric) | 1000 - 1100 | Strong | Weak |

Source: Data compiled from general spectroscopy principles. spectroscopyonline.comorgchemboulder.comlibretexts.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and identification of chemical compounds. In the analysis of this compound, MS provides definitive confirmation of its molecular weight and offers detailed insights into its structure through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₁₁H₂₂O₂. ontosight.ai This corresponds to a molecular weight of approximately 186.29 g/mol . cymitquimica.comthegoodscentscompany.comechemi.com In a mass spectrum, this would be observed as the molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 186. ontosight.aiechemi.com A small [M+1]⁺ peak at m/z 187 may also be visible, resulting from the presence of the naturally occurring ¹³C isotope. docbrown.infodocbrown.info

Upon ionization in the mass spectrometer, typically through electron ionization (EI), the molecular ion of this compound undergoes fragmentation, breaking into smaller, charged species. The pattern of these fragments is predictable and characteristic of the molecule's structure, serving as a "fingerprint" for identification. The fragmentation of esters is well-documented and typically involves several key pathways:

Alpha-Cleavage: Breakage of the C-C bond adjacent to the carbonyl group.

Cleavage of the C-O Ester Bond: This can result in the formation of an acylium ion ([R-C=O]⁺). For this compound, this would be the 3,5,5-trimethylhexanoyl cation.

McLafferty Rearrangement: A characteristic rearrangement for esters with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Loss of Alkyl and Alkoxy Radicals: Cleavage can lead to the loss of the ethyl group or the ethoxy group.

The branched structure of the 3,5,5-trimethylhexyl group significantly influences the fragmentation. A prominent fragmentation pathway for branched alkanes is the loss of alkyl groups at the branching points to form stable carbocations. youtube.comlibretexts.org A particularly notable fragmentation in this compound would be the loss of a tert-butyl group (C₄H₉), which has a mass of 57 units, due to the stable tertiary carbocation it can form.

The table below details the plausible fragment ions for this compound and their corresponding m/z values.

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

| 186 | Molecular Ion | [C₁₁H₂₂O₂]⁺ | Ionization of the parent molecule |

| 157 | Loss of an ethyl group | [C₉H₁₇O₂]⁺ | Cleavage of the O-CH₂CH₃ bond |

| 141 | Loss of an ethoxy group | [C₉H₁₇O]⁺ | Formation of the acylium ion |

| 129 | Loss of a tert-butyl group | [C₇H₁₃O₂]⁺ | Cleavage at the C5 position (loss of C₄H₉) |

| 85 | Acylium ion from tert-butyl loss | [C₅H₉O]⁺ | Subsequent cleavage of the acylium ion |

| 57 | tert-Butyl cation | [C₄H₉]⁺ | Cleavage at the C5 position |

| 45 | Ethoxy ion | [C₂H₅O]⁺ | Cleavage of the acyl-oxygen bond |

| 29 | Ethyl cation | [C₂H₅]⁺ | Cleavage of the C-O bond |

This table presents predicted fragmentation data based on established principles of mass spectrometry.

Advanced Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)

To analyze this compound within complex samples, such as flavor compositions, fragrances, or environmental matrices, mass spectrometry is typically coupled with a chromatographic separation technique. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated methods for this purpose. botanyjournals.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. restek.com In this method, the sample is first injected into a gas chromatograph, where individual components are separated based on their boiling points and interactions with a stationary phase within a capillary column. digicomst.ie As each separated component, including this compound, elutes from the column, it enters the mass spectrometer.

The MS then ionizes and fragments the molecules, generating a unique mass spectrum for each component. The identity of a compound is confirmed by two key pieces of data: its retention time (the time it takes to travel through the GC column) and its mass spectrum. By comparing the obtained mass spectrum with reference spectra in extensive databases, such as the National Institute of Standards and Technology (NIST) library, a confident identification can be made. botanyjournals.com Research has demonstrated the use of GC-MS for analyzing related compounds like 3,5,5-trimethylhexanoic acid in complex meat samples, highlighting the technique's robustness for separating and identifying structurally similar molecules. digicomst.ie

Liquid Chromatography-Mass Spectrometry (LC-MS)

For samples that are not sufficiently volatile or are thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase packed in a column. lcms.cz this compound can be effectively separated using reverse-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. sielc.com

For the separated components to be analyzed by the mass spectrometer, the mobile phase must be MS-compatible. This means using volatile buffers, such as formic acid or ammonium (B1175870) acetate, instead of non-volatile ones like phosphoric acid. sielc.com LC-MS has been successfully applied to the end-group analysis of polymers that include 3,5,5-trimethylhexanoate, demonstrating its utility in complex macromolecular systems. researchgate.net The technique provides high sensitivity and selectivity, making it suitable for trace analysis in various matrices. mdpi.com

The following table provides a comparative overview of GC-MS and LC-MS for the analysis of this compound.

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle of Separation | Based on volatility and interaction with the GC column stationary phase. | Based on partitioning between a liquid mobile phase and a solid stationary phase. |

| Analytes Suitability | Ideal for volatile and semi-volatile compounds that are thermally stable. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. |

| Sample Preparation | May require derivatization for less volatile compounds; extraction into a volatile solvent. | Solubilization in the mobile phase; may require solid-phase extraction (SPE) for cleanup. mdpi.com |

| Identification | High confidence through matching of both retention time and library mass spectra (e.g., NIST). botanyjournals.com | Based on retention time and mass spectral data (molecular ion and fragment ions). |

| Typical Application | Analysis of fragrances, essential oils, and environmental pollutants. researchgate.net | Pharmaceutical analysis, metabolomics, analysis of polymer additives. lcms.cz |

Applications and Technological Relevance of Ethyl 3,5,5 Trimethylhexanoate in Chemical Industries

Research in Flavor and Fragrance Chemistry

The primary application of Ethyl 3,5,5-trimethylhexanoate is in the flavor and fragrance sector, where its chemical characteristics are of significant interest for research and development.

The synthesis of this compound for research purposes is typically achieved through standard organic chemistry methods, primarily esterification. The parent acid, 3,5,5-trimethylhexanoic acid, is a key precursor. This acid is commercially available as the main component (approximately 90%) of isononanoic acid, which is produced via the hydroformylation of diisobutylene and subsequent oxidation of the resulting aldehydes. google.com

The direct esterification of 3,5,5-trimethylhexanoic acid with ethanol (B145695) is the most common route to produce the ethyl ester. google.com This reaction is catalyzed by a strong acid.

Table 1: Synthesis Parameters for this compound via Esterification

| Parameter | Details | Source(s) |

|---|---|---|

| Reactants | 3,5,5-trimethylhexanoic acid and ethanol | google.com |

| Catalysts | Strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). | vulcanchem.com |

| Conditions | The reaction mixture is typically heated under reflux. | vulcanchem.com |

| Yield | Post-distillation purity can exceed 90%. | vulcanchem.com |

This synthesis method allows for the controlled production of this compound, enabling its study as a component in fragrance compositions. google.com

The chemical stability of this compound is a critical factor for its use in various formulations. The compound is generally considered to be stable under normal storage conditions. ontosight.ai Its stability allows for analysis using techniques like reverse-phase high-performance liquid chromatography (HPLC). sielc.com

Studies on related branched esters indicate that while they are hydrolytically stable under neutral pH conditions, they can be prone to degradation in strongly acidic or basic environments. The ester bond is susceptible to hydrolysis, which would yield the parent acid (3,5,5-trimethylhexanoic acid) and ethanol. Information from safety data sheets regarding specific reactivity and decomposition products is limited, often stating "no data available". echemi.com However, its use in commercial products implies sufficient stability for its intended applications when formulated correctly. thegoodscentscompany.com

Role as Industrial Intermediates and Specialty Solvents

Beyond fragrances, the chemical structure of this compound and its parent acid lends itself to several industrial applications, including roles as chemical intermediates and specialty fluids.

The 3,5,5-trimethylhexanoate structure is a key component in certain polymerization initiators. While the ethyl ester itself is not the primary actor, peroxide derivatives of its parent acid are used as catalysts. atamankimya.com Specifically, tert-butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH) is an organic peroxide used as an initiator in polymerization reactions for monomers like ethylene, styrene, and methyl methacrylate. mdpi.comknowde.com Research has shown that TBPTMH is a liquid ester organic peroxide that can be used in high-temperature resin synthesis due to its decomposition characteristics. mdpi.com The use of the 3,5,5-trimethylhexanoic acid moiety in these initiators highlights its role as an important industrial intermediate for the polymer industry. atamankimya.com

Esters of isononanoic acid are utilized as plasticizers and have applications as base stocks for synthetic lubricants. atamankimya.com The physical properties of this compound, such as being a colorless liquid with good solubility in organic solvents, are consistent with characteristics required for specialty solvents. ontosight.ai While direct research on this compound as a standalone industrial solvent is not widely documented, related complex esters like 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate are noted for their use as non-reactive plasticizers or solvents.

Esters derived from isononanoic acid are employed as base stocks in the formulation of synthetic lubricants and metalworking fluids. atamankimya.com this compound, also known by the trade name Melusat, is listed as a fragrance. kaochemicals-eu.comcymitquimica.com Its inclusion in product catalogs alongside emulsifiers and stabilizers for metalworking fluids suggests its use to impart a more pleasant odor to these industrial formulations, which can often have strong chemical smells. kaochemicals-eu.com

Material Science and Engineering Applications of this compound

The unique molecular structure of this compound, characterized by its branched alkyl chain, suggests potential applications in material science and engineering beyond its common use as a fragrance compound. Research into branched esters indicates their utility as plasticizers and lubricant base stocks, although specific studies on this compound remain limited.

Plasticizer Research and Compatibility Studies with Polymers

While detailed research focusing exclusively on this compound as a primary plasticizer is not extensively documented in publicly available literature, its structural characteristics are pertinent to this field. Plasticizers are additives that increase the flexibility and durability of polymers. The branched nature of this compound could theoretically impart improved low-temperature flexibility and reduce volatility compared to some linear plasticizers.

A patent for a benefit agent delivery particle mentions this compound as a component within a perfume composition intended for use in products that may be packaged in materials such as Polyethylene Terephthalate (PET), Polylactic Acid (PLA), and Polyvinyl Chloride (PVC) google.com. This suggests a degree of compatibility with these common polymers, which is a fundamental requirement for a plasticizer. However, the patent does not provide data on the plasticizing effects of the compound, such as changes in glass transition temperature, tensile strength, or elongation at break of the polymers.

The field of polymer science continues to explore novel plasticizers to meet evolving performance and regulatory demands. The evaluation of branched esters for this purpose is an active area of research. For a compound like this compound to be considered a viable plasticizer, research would need to systematically investigate its compatibility, efficiency, permanence, and influence on the mechanical properties of various polymers.

Lubricant Base Stock Research and Performance Characterization

The investigation of synthetic esters as high-performance lubricant base stocks is a well-established field. Branched-chain esters, in particular, are known for their excellent low-temperature properties and good thermal-oxidative stability, which are critical for modern lubricants. srce.hrukm.myresearchgate.net Although direct tribological studies and detailed performance characterizations of this compound as a lubricant base stock are not widely published, research on analogous branched esters provides valuable insights into its potential in this application.

Branched esters are synthesized to achieve a desirable balance of properties. The branching in the alkyl chain disrupts the orderly packing of molecules at low temperatures, leading to lower pour points. srce.hrukm.my This is a significant advantage over linear esters, which tend to crystallize more readily. Furthermore, the ester functionality contributes to good lubricity and solvency for additives.

Research on various dicarboxylate and polyol esters with branched structures has demonstrated their potential as high-performance lubricants. researchgate.netresearchgate.net These studies typically evaluate key lubricant properties, including:

Kinematic Viscosity: A measure of a fluid's resistance to flow under gravity.

Viscosity Index (VI): An empirical number indicating the effect of temperature change on the viscosity of an oil. A higher VI indicates a smaller change in viscosity with temperature.

Pour Point: The lowest temperature at which an oil will pour or flow.

Flash Point: The lowest temperature at which vapors of the material will momentarily ignite.

Oxidative Stability: The resistance of the lubricant to degradation due to reaction with oxygen at elevated temperatures.

Tribological Properties: The study of friction, wear, and lubrication. This includes measuring the coefficient of friction and wear scar diameter in standardized tests.

A review of biodegradable lubricants highlights that esters derived from the reaction of 3,5,5-trimethyl hexanol (a precursor to this compound) with acids can yield products with high thermal resistance and good lubrication properties. researchgate.net

The following table presents typical performance data for a representative branched dicarboxylate ester, Di-2-ethylhexyl azelate (D2EHAz), which shares the branched characteristic with this compound and is used as a synthetic lubricant base stock. This data illustrates the performance profile that could be expected from similar branched esters.

| Property | Value | Test Method |

| Kinematic Viscosity at 40°C (cSt) | ~12.5 | ASTM D445 |

| Kinematic Viscosity at 100°C (cSt) | ~3.5 | ASTM D445 |

| Viscosity Index | >150 | ASTM D2270 |

| Pour Point (°C) | < -60 | ASTM D97 |

| Flash Point (°C) | > 200 | ASTM D92 |

| Oxidative Stability (hours) | > 200 | Rotary Bomb Oxidation Test (RBOT) |

Note: The data in this table is representative of a branched ester (Di-2-ethylhexyl azelate) and is intended for illustrative purposes to indicate the potential performance characteristics of branched ester lubricant base stocks. This data is not specific to this compound.

Further research would be necessary to fully characterize the performance of this compound as a lubricant base stock and to determine its suitability for specific applications, such as in automotive engines, industrial machinery, or as a component in biodegradable lubricants. usda.govmdpi.comacs.org

Derivatives, Analogues, and Structure Activity Relationship Sar Investigations

Synthesis and Characterization of Structural Analogues of Ethyl 3,5,5-trimethylhexanoate

The synthesis of branched-chain esters, which are structural analogues of this compound, is achieved through various chemical and biological methods. These methods allow for the creation of a diverse library of esters with tailored properties.

One common approach is the biocatalytic synthesis using immobilized lipases. For instance, the ester 2-ethylhexyl 2-methylhexanoate has been synthesized for the first time via an enzymatic process using Novozym® 435 lipase (B570770) to catalyze the reaction between 2-methylhexanoic acid and 2-ethylhexanol in a solvent-free system. mdpi.com This method is considered a "green chemistry" approach, operating under mild conditions. mdpi.com To achieve high conversion rates (up to 99%), researchers have optimized conditions by adjusting temperature and using a molar excess of the alcohol to compensate for evaporation losses. mdpi.com

Microbial synthesis offers another powerful route to a platform of branched-chain esters. Engineered microbial chassis, such as E. coli, can be modified to produce a variety of esters from organic waste carboxylates. osti.gov By utilizing different alcohol acyltransferases (AATs) and modulating the alcohol moiety from ethanol (B145695) to isobutanol, researchers have successfully produced an ester library from C2-C6 carboxylic acids. osti.gov This has led to the in vivo synthesis of novel branched-chain esters, including isobutyl acetate, isobutyl propionate, and isobutyl hexanoate (B1226103). osti.gov

Chemical synthesis remains a fundamental method for producing specific analogues. In one study, twelve novel esters were identified from the mite Sancassania shanghaiensis, which were composed of five common fatty acids and three new branched alcohols, including (S)-2-methylpentanol and (2S,4S)-2,4-dimethylhexanol. nih.gov The structures of these natural analogues were elucidated through hydrolysis followed by GC/MS analysis of the resulting acids and alcohols, with the alcohols being further characterized by comparing their 3,5-dinitrobenzoates with synthesized standards. nih.gov

Characterization of these synthesized analogues relies on a suite of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used to identify and quantify ester products. nih.govnih.gov Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the molecular structure, including the specific branching patterns and the presence of the ester functional group. induspublishers.com

Table 1: Examples of Synthesized Structural Analogues and Methods

| Ester Analogue | Synthesis Method | Precursors | Key Findings/Characterization |

|---|---|---|---|

| 2-Ethylhexyl 2-methylhexanoate | Biocatalytic (Immobilized Lipase) | 2-Methylhexanoic acid, 2-Ethylhexanol | Solvent-free synthesis achieved 99% conversion at 80 °C with 20% excess alcohol. mdpi.com |

| Isobutyl esters (acetate, propionate, butyrate, etc.) | Microbial Synthesis (E. coli) | Glucose, various carboxylates (e.g., butyrate, pentanoate) | Production of a library of 16 different esters, including 5 new branched-chain esters. osti.gov |

| (S)-2-Methylpentyl esters (of palmitic, stearic, oleic acids, etc.) | Natural/Chemical | Various fatty acids, (S)-2-methylpentanol | Identified from natural sources; structures elucidated by GC/MS after hydrolysis. nih.gov |

Systematic Modifications of Alkyl Chains and Ester Linkages: Research Implications

Systematic modification of the alkyl chains and the ester group itself is a key strategy to understand and control the properties of branched esters. This research has significant implications for developing materials with specific functionalities, such as improved lubricity or targeted biological activity.

Research into lubricants has shown a direct correlation between the structure of the alcohol moiety and the ester's performance at low temperatures. srce.hr In a study on dodecanedioic acid-based esters, replacing linear alcohols with branched alcohols of the same carbon number resulted in a dramatic improvement in pour point. For example, dioctyl dodecanedioate (B1236620) (from linear 1-octanol) has a pour point of 20 °C, whereas its branched analogue, di-2-ethylhexyl dodecanedioate, has a pour point of -50 °C. srce.hr This is attributed to the branching in the molecular structure, which hinders the close packing required for crystallization at low temperatures. srce.hrcity.ac.uk

In the field of biomaterials, the modification of ester chains on bioactive molecules has been shown to enhance potency. In a study involving guaianolide-type sesquiterpene lactones, parent compounds were modified by esterification of hydroxyl groups. mdpi.com This substitution with ester functions, such as those derived from isobutyric or isovaleric acid, increased the anti-growth properties against cancer cell lines by up to 94%. mdpi.com The research indicated that the potency was influenced by the branching and length of the ester chains, with a balance between increased lipophilicity and steric hindrance effects being crucial. mdpi.com

The ester linkage itself can be part of a larger, more complex architecture. Studies on cellulose (B213188) esters demonstrate how systematic changes to acyl substituents affect material properties. mdpi.com By preparing a series of mixed cellulose esters (MCEs) and simple cellulose esters (SCEs), researchers found that properties like the glass transition temperature (Tg) could be modulated. For SCEs, the relationship between the carbon number of the substituent and Tg was not linear, showing a minimum Tg at a carbon number of 6. mdpi.com This highlights the complex interplay between the ester side chains and the polymer backbone.

Table 2: Impact of Systematic Structural Modifications on Ester Properties

| Ester Class | Structural Modification | Observed Effect | Research Implication |

|---|---|---|---|

| Dodecanedioic Acid Esters | Linear alcohol (1-hexanol) vs. Branched alcohol (2-ethylbutanol) | Pour point decreased from 10 °C to -55 °C. srce.hr | Branching significantly improves low-temperature performance for lubricants. srce.hr |

| Guaianolide Esters | Hydroxy group vs. Ester group (isovaleryl) | Increased potency against cancer cell growth. mdpi.com | Esterification is a viable strategy to enhance the biological activity of natural products. mdpi.com |

| Palm Kernel Oil Esters | Grafting of C3 vs. C4 side chains via esterification | A slight increase in melting peak temperature was observed with the longer C4 chain. city.ac.uk | Side-chain length can be tuned to subtly modify the thermal properties of biolubricants. city.ac.uk |

Structure-Property Relationship Studies for Branched Esters

A primary principle for branched esters is that branching disrupts molecular packing. This leads to lower melting points and pour points compared to their linear-chain isomers of similar molecular weight. mdpi.comsrce.hr This effect is critical in the formulation of lubricants and other fluids intended for use in cold climates. srce.hr The branching introduces "kinks" into the hydrocarbon chains, which increases the energy barrier for the formation of an ordered crystalline lattice. city.ac.uk

The steric hindrance provided by branching also plays a significant role in the chemical stability of esters. Esters with highly branched structures are generally more hydrolytically stable. aston-chemicals.com The branching acts as a physical barrier, impeding the access of water molecules to the electrophilic carbonyl carbon of the ester group, thus slowing the rate of hydrolysis. aston-chemicals.com This is a crucial consideration for applications in cosmetics and other aqueous formulations where product longevity is required. aston-chemicals.com

The physical properties of plant-derived polyesters, such as suberin and cutin, are also dictated by their ester structure. The degree of esterification and the presence of mid-chain groups influence the packing of the aliphatic chains, which in turn determines the material's crystallinity and melting temperature. nih.gov For example, the more organized crystalline structure in potato suberin, influenced by its specific esterification pattern, results in a higher melting temperature compared to cork suberin. nih.gov

Table 3: Summary of Key Structure-Property Relationships in Branched Esters

| Property | Structural Feature | Relationship | Consequence/Application |

|---|---|---|---|

| Pour Point / Melting Point | Increased alkyl chain branching | Inverse | Lower pour points make them suitable as low-temperature lubricants and fluids. srce.hr |

| Hydrolytic Stability | Increased steric hindrance from branching near the ester group | Direct | Enhanced stability in formulations, leading to longer shelf-life for products like cosmetics. aston-chemicals.com |

| Viscosity | Introduction of side chains | Inverse | Attaching side chains can limit the ability of fatty acids to pack closely, leading to lower viscosity. city.ac.uk |

Rational Design of Novel Branched Ester Architectures

The rational design of novel branched esters involves leveraging the established structure-property relationships to create molecules with predetermined characteristics for specific applications. This forward-thinking approach moves beyond trial-and-error, utilizing fundamental principles to build new molecular architectures.

In the development of advanced lubricants, for example, an ideal molecule might require a very low pour point, a high flash point, and high viscosity indexes. srce.hr Based on structure-property data, a rational design approach would involve creating an ester from a dicarboxylic acid and a highly branched alcohol (e.g., 2-ethylhexanol) to ensure a low pour point while maintaining a high molecular weight to reduce volatility. srce.hr

The design of novel, sustainable materials is another area where this approach is critical. Researchers are designing new synthesis pathways to create functional building blocks from bio-based resources. researchgate.net For instance, bifunctional vinyl ether esters have been synthesized using enzymes to combine functional carboxylic acids with vinyl ether alcohols. researchgate.net By rationally selecting the carboxylic acid component, the architecture and properties of the final photopolymerized material can be precisely tailored for applications in coatings and thermosets. researchgate.net

Structure-based drug design also utilizes these principles. While not focused on simple branched esters, the design of potent enzyme inhibitors often involves creating ester derivatives to improve properties like cell permeability and binding affinity. researchgate.net In one example, methyl-β-D-galactomalonyl phenyl esters were rationally designed to interact with specific amino acid residues in the binding site of a target protein, galectin-8N. researchgate.net This strategic design, based on X-ray crystallography, led to antagonists with significantly improved binding affinity compared to natural ligands. researchgate.net This illustrates how ester functionalities can be incorporated into complex molecules to achieve a specific biological outcome.

The overarching goal of rational design is to create a predictable link between a chemical blueprint and the final material's function, whether that function is lubrication, polymerization, or biological activity. acs.org

Environmental Fate and Biotransformation Research

Biodegradation Pathways and Microbial Degradation Studies

Biodegradation is a key process in the environmental breakdown of organic compounds like ethyl 3,5,5-trimethylhexanoate. It involves microbial communities utilizing the chemical as a source of carbon and energy. miljodirektoratet.no The structure of the molecule, particularly its extensive branching and the presence of an ester group, influences the rate and mechanism of its degradation. miljodirektoratet.no

The biodegradation of this compound can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the pathways and efficiencies differ. enviro.wiki

Aerobic Degradation: In aerobic environments, the primary step in the degradation of esters is enzymatic hydrolysis, catalyzed by esterase enzymes produced by microorganisms. miljodirektoratet.no This reaction cleaves the ester bond to yield ethanol (B145695) and 3,5,5-trimethylhexanoic acid. ontosight.ai Following this initial hydrolysis, both metabolites are typically metabolized further. The high degree of branching in the 3,5,5-trimethylhexanoic acid moiety, especially the quaternary carbon atom, may render it more resistant to rapid degradation compared to linear alkanes. miljodirektoratet.no However, aerobic microorganisms possess diverse catabolic pathways, including oxidation, to break down such branched-chain fatty acids. The process generally requires molecular oxygen not only as the terminal electron acceptor for respiration but also as a reactant in the initial enzymatic attacks on the hydrocarbon chain. enviro.wiki

Anaerobic Degradation: Under anaerobic conditions, the degradation process is generally slower due to less favorable reaction energetics. enviro.wiki Microorganisms utilize alternative terminal electron acceptors such as nitrate, sulfate, or iron(III) for respiration. nih.gov The initial activation of the molecule still involves the hydrolysis of the ester bond. The subsequent degradation of the resulting alcohol and branched fatty acid proceeds through different metabolic routes than in aerobic degradation. For instance, the degradation of aromatic hydrocarbons, which can be analogous in complexity, is known to occur under various anaerobic conditions, including denitrifying, sulfate-reducing, and methanogenic conditions. provectusenvironmental.com The degradation of branched alkanes under anaerobic conditions is possible but often proceeds at a slower rate than that of linear alkanes. frontiersin.org

The initial step in the microbial degradation of this compound is the cleavage of the ester linkage by esterase enzymes. This hydrolysis yields two primary metabolites.

The expected microbial metabolites are:

Ethanol: A simple alcohol that is readily metabolized by a wide range of microorganisms.

3,5,5-Trimethylhexanoic Acid: A branched medium-chain fatty acid. chemicalbook.com The metabolic fate of this compound involves further oxidation and breakdown into smaller molecules that can enter central metabolic pathways like the Krebs cycle.

The identification of these metabolites is crucial for confirming the biodegradation pathway. Techniques such as gas chromatography-mass spectrometry (GC-MS) are typically employed to detect and quantify these breakdown products in laboratory studies. purdue.edu

Table 1: Expected Primary Microbial Metabolites of this compound

| Initial Compound | Enzyme | Metabolic Process | Primary Metabolites |

| This compound | Esterase | Hydrolysis | Ethanol |

| 3,5,5-Trimethylhexanoic Acid |

The "ready biodegradability" of a chemical is assessed using standardized screening tests, such as those described in the OECD 301 guidelines. oecd.orgoecd.org These tests evaluate the potential for a substance to undergo rapid and ultimate biodegradation in an aerobic aqueous environment. oecd.org

Commonly used methods under the OECD 301 series include the CO2 Evolution Test (OECD 301B) and the Modified MITI Test (OECD 301C). oecd.orgvegahub.eu In these tests, a solution of the test substance is inoculated with microorganisms from activated sludge and incubated for 28 days. oecd.org Degradation is measured by parameters like the amount of CO2 produced or oxygen consumed. oecd.org

Table 2: Parameters of a Typical OECD 301B Ready Biodegradability Test

| Parameter | Description | Typical Value/Condition |

| Guideline | OECD 301B (CO2 Evolution Test) | - |

| Inoculum | Activated sludge | - |

| Test Duration | 28 days | - |

| Test Substance Conc. | 10 - 20 mg TOC/L | - |

| Measurement | CO2 production | - |

| Pass Level | ≥ 60% ThCO2 in a 10-day window | - |

Hydrolysis and Chemical Stability in Environmental Matrices

This compound is described as being stable under normal conditions. ontosight.ai However, as an ester, its chemical stability is influenced by the presence of water and the pH of the surrounding environmental matrix. The ester linkage is susceptible to hydrolysis, a chemical reaction that splits the molecule into its constituent alcohol and carboxylic acid. cymitquimica.com

This hydrolysis can be catalyzed by acids or bases. Under neutral pH conditions, the rate of hydrolysis for a sterically hindered ester like this compound is generally slow. purdue.edu The branched structure of the 3,5,5-trimethylhexanoyl group provides significant steric hindrance around the carbonyl carbon of the ester group, which protects it from nucleophilic attack by water. purdue.edu This structural feature enhances its hydrolytic stability compared to esters derived from linear acids. purdue.edu

In acidic or basic environments, the rate of hydrolysis is accelerated.

Acid-catalyzed hydrolysis: The reaction is reversible and typically slower than base-catalyzed hydrolysis.

Base-catalyzed hydrolysis (saponification): This reaction is irreversible and generally proceeds more rapidly.

Therefore, in environmental matrices such as water bodies or soils with extreme pH values, the chemical degradation of this compound via hydrolysis could become a more significant fate process.

Photodegradation and Atmospheric Chemistry Studies

Compounds that volatilize into the atmosphere can undergo photodegradation, a process driven by sunlight. The most important atmospheric oxidant is the hydroxyl radical (•OH), which is photochemically produced during the day.

The atmospheric fate of this compound is likely determined by its reaction with hydroxyl radicals. While direct photolysis by absorption of UV radiation is possible, the reaction with •OH radicals is often the dominant degradation pathway for aliphatic compounds in the troposphere. europa.eu

Estimation models like the AOPWIN™ (Atmospheric Oxidation Program for Windows) can predict the rate constant for this reaction. For a structurally similar, larger polyol ester of 3,5,5-trimethylhexanoic acid, the atmospheric half-life (DT50) due to reaction with hydroxyl radicals was estimated to be very short, on the order of hours during daylight. europa.eu This suggests that if this compound enters the atmosphere, it would be degraded relatively quickly. The degradation mechanism involves the abstraction of a hydrogen atom from the alkyl chain by the •OH radical, leading to the formation of an alkyl radical, which then undergoes a series of rapid reactions with oxygen, ultimately leading to the breakdown of the molecule. europa.eu

In aqueous environments, photodegradation can be enhanced by the presence of photocatalysts (heterogeneous photocatalysis). mdpi.com This process, often studied using titanium dioxide (TiO2) under UV irradiation, generates highly reactive species, including hydroxyl radicals, which can non-selectively degrade a wide range of organic pollutants. mdpi.com The degradation of this compound via this pathway would involve the oxidation of the molecule, leading to its mineralization into carbon dioxide and water. mdpi.com

Environmental Distribution and Partitioning Studies (e.g., soil, water, air)

Specific experimental studies detailing the environmental distribution and partitioning of this compound in different environmental compartments (air, water, soil, and sediment) are not widely documented echemi.com. However, its likely environmental behavior can be predicted based on its physical and chemical properties, and through the use of environmental fate models like fugacity models canada.ca.

The compound is classified as harmful to aquatic life with long-lasting effects, which suggests persistence and a potential for partitioning into environmental sinks echemi.comechemi.com. Its structural features, particularly the branched alkyl chain, may reduce its rate of biodegradation compared to linear esters, contributing to its persistence in the environment nih.govresearchgate.net.

The partitioning of a chemical is governed by properties such as its water solubility, vapor pressure, and octanol-water partition coefficient (Log K_ow or LogP).

Physicochemical Properties Influencing Environmental Partitioning

Data compiled from various chemical databases and safety data sheets.

| Property | Value / Observation | Implication for Environmental Partitioning |

| Molecular Weight | 186.29 g/mol cymitquimica.com | Influences diffusion and transport rates. |

| Water Solubility | No specific data available; expected to be low. | Low water solubility suggests a tendency to partition from water to soil, sediment, and biota. |

| Vapor Pressure | Negligible adeo.com | Low volatility indicates that it will predominantly exist in condensed phases (water, soil) rather than the atmosphere. |

| Octanol-Water Partition Coefficient (LogP) | ~3.5 (estimated) thegoodscentscompany.com | A LogP value greater than 3 indicates a moderate potential for bioaccumulation in fatty tissues of organisms and strong adsorption to organic matter in soil and sediment. |

| Density | 0.86 - 0.87 g/cm³ at 20-25°C echemi.comadeo.comthegoodscentscompany.com | Slightly less dense than water. |

Based on these properties, this compound released into the environment will behave in the following manner:

Air: Due to its low vapor pressure, significant partitioning to the atmosphere is not expected. If it does enter the air, it would likely exist adsorbed to particulate matter rather than as a free gas. Atmospheric degradation would be driven by reactions with photochemically produced hydroxyl radicals.

Water: Its low water solubility and moderate LogP value indicate that in aquatic systems, it will tend to adsorb to suspended solids and partition to sediment rather than remaining dissolved in the water column. It is classified as harmful to aquatic life with long-lasting effects echemi.com.

Soil: When released to soil, this compound is expected to have low mobility echemi.com. Its high LogP suggests strong adsorption to soil organic carbon. This binding will reduce its potential for leaching into groundwater but will increase its persistence in the soil compartment.

Biota: The LogP value of approximately 3.5 suggests a potential for bioconcentration in aquatic organisms. Chemicals with a LogP in this range are often taken up by organisms from the water and can accumulate in lipid-rich tissues.

Fugacity models, which predict the environmental compartment a chemical is most likely to "flee" to, would likely show that this compound partitions significantly into soil and sediment when released into a model environment canada.ca.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Ethyl 3,5,5-trimethylhexanoate, which possesses significant conformational flexibility due to its rotatable single bonds, DFT calculations can be employed to identify the most stable conformations. The process involves:

Geometry Optimization: Starting from various initial geometries, the energy of the molecule is minimized with respect to the atomic coordinates. This leads to the identification of local and global energy minima on the potential energy surface, which correspond to stable conformers.

Conformational Analysis: By systematically rotating the dihedral angles of the key single bonds (e.g., C-C and C-O bonds in the ethyl and hexanoate (B1226103) moieties) and performing geometry optimizations at each step, a detailed map of the conformational landscape can be generated. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. Studies on branched alkanes and esters have shown that DFT methods can accurately predict the relative stabilities of different conformers. researchgate.netmdpi.com

The results of such a study would typically be presented in a table listing the identified conformers and their relative energies.

Table 1: Illustrative DFT-Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-O-C) | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 0° (syn-periplanar) | 180° (anti-periplanar) | 0.00 |

| 2 | 180° (anti-periplanar) | 180° (anti-periplanar) | 1.25 |

| 3 | 0° (syn-periplanar) | 60° (gauche) | 2.10 |

| 4 | 180° (anti-periplanar) | 60° (gauche) | 3.50 |

Note: This table is for illustrative purposes and does not represent actual experimental or calculated data.

DFT is also a powerful tool for predicting various spectroscopic parameters and molecular properties. The methodology involves calculating the response of the molecule's electronic structure to external perturbations, such as electromagnetic radiation.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. This allows for the theoretical generation of infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can be used to calculate the magnetic shielding tensors of atomic nuclei, which are then converted into chemical shifts (δ). This is invaluable for assigning peaks in experimental ¹H and ¹³C NMR spectra and can aid in the structural elucidation of complex molecules. mdpi.com

Electronic Properties: Key molecular properties that govern reactivity can also be derived from DFT calculations. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap (an indicator of chemical stability), the molecular electrostatic potential (MEP) map (which identifies regions of positive and negative electrostatic potential), and various reactivity descriptors like electronegativity, hardness, and softness.

Table 2: Exemplary Predicted Molecular Properties of this compound from DFT Calculations

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.9 D |

| Polarizability | 20.5 ų |

Note: This table contains hypothetical values for illustrative purposes.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time evolution of the system, including conformational changes and intermolecular interactions.

MD simulations are particularly well-suited for studying the behavior of molecules in condensed phases (liquids and solids) and can be used to simulate phase transitions and other material properties. For this compound, MD simulations could be used to:

Simulate Liquid Structure: By simulating a box of this compound molecules, the radial distribution functions between different atoms can be calculated, providing insight into the local ordering and packing of the molecules in the liquid state.

Predict Physical Properties: Properties such as density, viscosity, and diffusion coefficients can be calculated from MD trajectories and compared with experimental data.

Study Polymer Systems: If this compound were to be used as a plasticizer in a polymer system, MD simulations could be employed to study its interactions with the polymer chains, its effect on the glass transition temperature, and its diffusion within the polymer matrix.

Investigate Micellar Self-Assembly: In aqueous solutions containing surfactants, MD simulations could explore the partitioning of this compound into micelles and its effect on micelle structure and stability.

MD simulations can provide a detailed picture of the non-covalent interactions between this compound and other molecules in a complex system, such as a fragrance formulation or a biological environment. These interactions are primarily governed by van der Waals forces and electrostatic interactions. MD simulations can be used to:

Analyze Solvation: The solvation shell of this compound in different solvents can be characterized, and the thermodynamics of solvation can be calculated.

Study Binding Interactions: The binding of this compound to receptor proteins (such as olfactory receptors) could be simulated to understand the molecular basis of its odor perception.

Explore Interfacial Behavior: The behavior of this compound at interfaces, such as an air-water interface or a lipid membrane, can be investigated to understand its surface activity and transport properties.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (theoretical development)

Cheminformatics involves the use of computational methods to analyze and model chemical data. QSAR and QSPR are cheminformatics approaches that aim to develop mathematical models that relate the chemical structure of a compound to its biological activity (QSAR) or physical properties (QSPR).

The theoretical development of a QSAR or QSPR model for a class of compounds including this compound would involve the following steps:

Data Set Collection: A dataset of structurally diverse compounds with experimentally measured values for the activity or property of interest would be compiled. For this compound, this could include properties like odor intensity, boiling point, or skin sensitization potential. nih.gov

Molecular Descriptor Calculation: A large number of numerical descriptors that encode different aspects of the molecular structure (e.g., topological, geometrical, electronic, and physicochemical properties) would be calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to identify a subset of descriptors that best correlate with the target activity or property and to build a mathematical model.

Model Validation: The predictive power of the model would be rigorously assessed using statistical techniques such as cross-validation and by making predictions for an external set of compounds that were not used in the model-building process.

For fragrance compounds like this compound, QSAR models have been developed to predict properties such as odor character and intensity. acs.orgresearchgate.netacs.org QSPR models are commonly used to predict a wide range of physical properties for esters and other organic compounds. mdpi.comnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

Computational Approaches to Retrosynthetic Analysis and Synthesis Planning

The strategic deconstruction of a target molecule into simpler, commercially available precursors, known as retrosynthetic analysis, is a cornerstone of organic synthesis. the-scientist.comdeanfrancispress.com The advent of computational chemistry has transformed this intellectual exercise into a data-driven process, with sophisticated software tools capable of proposing novel and efficient synthetic routes. vedantu.com For a relatively simple molecule like this compound, these computational approaches can rapidly generate and evaluate multiple synthetic pathways.

Computer-aided synthesis planning (CASP) tools employ algorithms that apply a vast library of chemical reactions in reverse to a target structure. the-scientist.com These programs can identify key bond disconnections and suggest corresponding chemical transformations that are mechanistically sound. For this compound, a primary disconnection targets the ester functional group, which is a common and logical starting point in retrosynthesis. lkouniv.ac.inyoutube.com

Computational software would likely propose several high-level strategies for the synthesis of this compound, primarily centered around the formation of the ester bond and the construction of the carbon skeleton. These strategies are evaluated based on various parameters, including the availability and cost of starting materials, reaction yields, and the number of synthetic steps.

A plausible retrosynthetic analysis generated by a computational tool would likely identify the following key disconnections:

C-O Bond Disconnection of the Ester: This is the most intuitive disconnection, breaking the ester into an acyl synthon and an alkoxy synthon. This leads to two primary synthetic strategies: Fischer-Speier esterification and reaction of an acid chloride with an alcohol. scienceinfo.comyoutube.com

C-C Bond Disconnections in the Acyl Moiety: Further disconnection of the 3,5,5-trimethylhexanoyl portion of the molecule would be explored to identify simple and readily available building blocks.

Based on these general principles, computational tools could propose the following synthetic pathways:

Pathway A: Fischer-Speier Esterification

This pathway involves the acid-catalyzed reaction between 3,5,5-trimethylhexanoic acid and ethanol (B145695). scienceinfo.com The computational analysis would identify this as a straightforward and atom-economical route, provided the carboxylic acid is readily accessible.

Pathway B: Acyl Chloride and Alcohol

An alternative to direct esterification involves the conversion of 3,5,5-trimethylhexanoic acid to its more reactive acyl chloride derivative, which then readily reacts with ethanol to form the target ester. While this introduces an additional step, it often proceeds with higher yields and under milder conditions.

Pathway C: Transesterification

Another computationally viable route is the transesterification of a different ester of 3,5,5-trimethylhexanoic acid (e.g., the methyl ester) with ethanol. vedantu.commasterorganicchemistry.comwikipedia.org This pathway is particularly useful if an alternative ester is more easily synthesized or commercially available.

The table below summarizes the hypothetical output from a synthesis planning software, detailing the proposed retrosynthetic disconnections and the corresponding forward synthesis steps for this compound.

| Pathway | Retrosynthetic Disconnection | Key Intermediates | Proposed Forward Synthesis Steps |

| A | C(O)-O bond of the ester | 3,5,5-trimethylhexanoic acid, Ethanol | 1. Acid-catalyzed esterification of 3,5,5-trimethylhexanoic acid with excess ethanol. |

| B | C(O)-O bond of the ester | 3,5,5-trimethylhexanoyl chloride, Ethanol | 1. Conversion of 3,5,5-trimethylhexanoic acid to 3,5,5-trimethylhexanoyl chloride (e.g., using thionyl chloride). 2. Reaction of the acyl chloride with ethanol. |

| C | C(O)-O bond of the ester | Mthis compound, Ethanol | 1. Acid or base-catalyzed transesterification of Mthis compound with excess ethanol. |

Further computational analysis would delve into the synthesis of the key intermediate, 3,5,5-trimethylhexanoic acid. A possible retrosynthetic disconnection for this intermediate involves the oxidation of 3,5,5-trimethylhexanol. google.com

The power of these computational tools lies in their ability to exhaustively explore the "reaction space" and present the synthetic chemist with a ranked list of potential routes, complete with predicted yields and reaction conditions. This allows for a more informed and efficient approach to synthesis design, saving valuable time and resources in the laboratory.

Historical Context and Evolution of Research on Ethyl 3,5,5 Trimethylhexanoate

Early Discovery and Initial Synthetic Endeavors of Branched Esters

The synthesis of esters, in general, has a rich history dating back to the 19th century. The famed Fischer-Speier esterification, first described in 1895, provided a direct method for producing esters from carboxylic acids and alcohols under acidic conditions. This foundational reaction remains a cornerstone of organic synthesis.

The foray into more complex, branched-chain esters is linked to the development of methods for creating branched-chain carboxylic acids and alcohols. Early explorations into organometallic chemistry provided some of the first avenues for constructing branched carbon skeletons.

Key Early Synthetic Reactions:

| Reaction Name | Description | Approximate Era of Discovery |